molecular formula C5H10O2S B076985 Methyl 3-(methylthio)propionate CAS No. 13532-18-8

Methyl 3-(methylthio)propionate

Cat. No. B076985
CAS RN: 13532-18-8
M. Wt: 134.2 g/mol
InChI Key: DMMJVMYCBULSIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-(methylthio)propionate can be generated through base-promoted in situ generation from precursors like dimethyl 3,3'-dithiodipropionate, serving as a source of propionate moiety for alkylation reactions (Hamel & Girard, 2000). Additionally, methods involving the reaction of prop-2-ynylsulfonium salts have been developed, offering a novel C2 synthon and facilitating access to organosulfur compounds (Penghao Jia et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 3-methylthio-3-phenyl-2-propenethial, have provided insights into possible structural transformations and the formation of derivatives important for further chemical synthesis (V. Shagun et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of methyl 3-(methylthio)propionate and related compounds has been explored through various reactions, including the synthesis of thiocarbonyl and heterocyclic compounds from 2-methylene-1,3-dithietanes, demonstrating their utility in producing thioamides, thionoesters, and dithioesters (N. Okajima & Y. Okada, 1990).

Physical Properties Analysis

The synthesis and process improvement of related compounds, like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, highlight the modification of process conditions to enhance yield and product quality, showcasing the importance of understanding and optimizing physical properties (Huo Xiao-jian, 2010).

Chemical Properties Analysis

The study of methyl thionitrite, a model for S-nitrosated cysteine aminoacid residue, provides detailed information on its structure and properties, including the S-N bond's characteristics, which are crucial for understanding the chemical behavior of methyl 3-(methylthio)propionate-related compounds (Dmitry G. Khomyakov & Q. K. Timerghazin, 2017).

Scientific Research Applications

Flavoring Agent in Food Industry

“Methyl 3-(methylthio)propionate” is a major ester present in the flavor profile of juices made from fresh-cut pineapple fruits . It’s also found in other fruits like muskmelon and strawberries .

Results or Outcomes

Research Tool in Marine Biology

“Methyl 3-(methylthio)propionate” has been used to prepare 3-methiolpropionate (MMPA) to study the demethylation of Dimethylsulfoniopropionate and MMPA to 3-mercaptopropionate by aerobic marine bacterium .

Results or Outcomes

Research Tool in Biochemistry

“Methyl 3-(methylthio)propionate” has been used to prepare 3-(Methylthio)propionic acid to examine the methionine catabolism by Lactococci .

Results or Outcomes

Ingredient in Cosmetic and Personal Care Products

“Methyl 3-(methylthio)propionate” is used as an ingredient in the formulation of cosmetic and personal care products .

Safety And Hazards

Methyl 3-(methylthio)propionate is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

methyl 3-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMJVMYCBULSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047402
Record name Methyl 3-(methylthio)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with onion-like odour
Record name Propanoic acid, 3-(methylthio)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

74.00 to 75.00 °C. @ 13.00 mm Hg
Record name Methyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, very slightly soluble in water, soluble in alcohol
Record name Methyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034377
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.069-1.078
Record name Methyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 3-(methylthio)propionate

CAS RN

13532-18-8
Record name Methyl 3-(methylthio)propionate
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Record name Methyl 3-methylthiopropionate
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Record name Methyl 3-(methylthio)propionate
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Record name Propanoic acid, 3-(methylthio)-, methyl ester
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Record name Methyl 3-(methylthio)propionate
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Record name Methyl 3-(methylthio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.515
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Record name METHYL 3-METHYLTHIOPROPIONATE
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Record name Methyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
PT Visscher, BF Taylor - Applied and environmental microbiology, 1994 - Am Soc Microbiol
A bacterium, strain BIS-6, that grew aerobically on dimethylsulfoniopropionate (DMSP) was isolated from an intertidal mud sample. Strain BIS-6 quantitatively demethylated DMSP and 3…
Number of citations: 88 journals.asm.org
RP Kiene, BF Taylor - Applied and environmental microbiology, 1988 - Am Soc Microbiol
Dimethylsulfoniopropionate (DMSP) is a natural product of algae and aquatic plants, particularly those from saline environments. We investigated whether DMSP could serve as a …
Number of citations: 156 journals.asm.org
HJ Blom, JPAM van den Elzen, SH Yap… - … et Biophysica Acta (BBA …, 1988 - Elsevier
This study was designed to investigate the metabolism of methanethiol, and the involvement of methanethiol and its metabolites in the transmination pathway of methionine. Gaseous …
Number of citations: 25 www.sciencedirect.com
TC Tallant, JA Krzycki - Journal of bacteriology, 1997 - Am Soc Microbiol
During growth on acetate, Methanosarcina barkeri expresses catabolic enzymes for other methanogenic substrates such as monomethylamine. The range of substrates used by cells …
Number of citations: 104 journals.asm.org
EFSA Panel on Additives and Products or … - EFSA …, 2013 - Wiley Online Library
Chemical group 20 consists of aliphatic and aromatic mono‐ and di‐thiols and mono‐, di‐, tri‐, and polysulphides with or without additional oxygenated functional groups, of which 31 …
Number of citations: 7 efsa.onlinelibrary.wiley.com
D Pan, S Xu, Q Tian, Y Li - European Journal of Organic …, 2021 - Wiley Online Library
A method for the odorless synthesis of unsymmetrical sulfides via Csp 2 −O and Csp 3 −S bond activation is presented. Using methyl 3‐(methylthio) propanoate as a MeSH surrogate, a …
X Du, M Song, R Rouseff - Journal of agricultural and food …, 2011 - ACS Publications
Two Florida strawberry cultivars, ‘Strawberry Festival’ and ‘Florida Radiance’, were harvested at five fruit developmental stages (white, half red, three-quarter red, full ripe, and overripe) …
Number of citations: 53 pubs.acs.org
JP Stanley - 1968 - search.proquest.com
… t-Butyl 3-methylthioperpropionate-2,2-d3 was synthesized by exchange of the s-hydrogens of methyl 3-methylthiopropionate in deuteromethanol, hydrolysis to the acid, and conversion …
Number of citations: 0 search.proquest.com
I Gonda, S Lev, E Bar, N Sikron, V Portnoy… - The Plant …, 2013 - Wiley Online Library
Sulfur‐containing aroma volatiles are important contributors to the distinctive aroma of melon and other fruits. Melon cultivars and accessions differ in the content of sulfur‐containing …
Number of citations: 93 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com

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